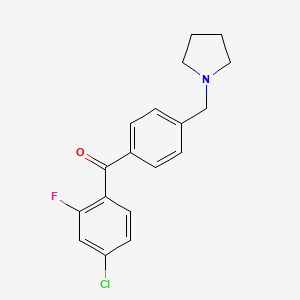

4-Chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone

Description

4-Chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone (CAS: 744227-39-2) is a substituted benzophenone derivative characterized by a pyrrolidinomethyl group at the 4'-position, a chlorine atom at the 4-position, and a fluorine atom at the 2-position of the benzophenone scaffold. Its molecular formula is C₁₉H₁₈ClFNO, with a molecular weight of 340.81 g/mol. This compound has been cataloged as a research chemical by suppliers like CymitQuimica, though it is currently listed as a discontinued product .

Benzophenone derivatives are widely studied for their utility in photochemistry, polymer crosslinking, and analytical applications due to their ability to generate radicals under UV light .

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSJUYFRKPWMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642763 | |

| Record name | (4-Chloro-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-77-7 | |

| Record name | (4-Chloro-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 4-pyrrolidinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-2-fluoro-4’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Chloro-2-fluoro-4’-pyrrolidinomethyl benzophenone can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically carboxylic acids or ketones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-2-fluoro-4’-pyrrolidinomethyl benzophenone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the design of new drugs and therapeutic agents.

Medicine: The compound is investigated for its potential pharmacological properties. It is used in the development of new pharmaceuticals and is studied for its effects on various biological pathways.

Industry: In industrial research, 4-Chloro-2-fluoro-4’-pyrrolidinomethyl benzophenone is used in the development of new materials and chemical products. It is employed in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison of Selected Benzophenone Derivatives

Key Findings from Comparative Analysis

Substituent-Driven Reactivity: The pyrrolidinomethyl group in 4-chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone introduces a tertiary amine, enhancing solubility in polar solvents compared to unsubstituted benzophenone. In contrast, the thiomorpholinomethyl variant (CAS 898783-08-9) contains a sulfur atom, which may improve thermal stability but increases molecular weight .

Photochemical Applications: Benzophenones with electron-withdrawing groups (e.g., Cl, F) exhibit redshifted UV absorption, enabling radical generation at longer wavelengths compared to unsubstituted benzophenone . This property is critical in photopolymerization and surface-attachment technologies.

Toxicity and Stability: Unsubstituted benzophenone is a known mutagen and endocrine disruptor, with bans in food and cosmetic products . Substituted derivatives like 4-chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone may mitigate toxicity due to reduced volatility and altered metabolic pathways, though explicit safety data is lacking. Thiomorpholinomethyl derivatives may pose ecological risks due to sulfur content, analogous to sulfonamide contaminants .

Analytical Utility: Benzophenone derivatives are used as internal standards in chromatography due to their distinct retention times and structural similarity to analytes like benzaldehyde . Pyrrolidinomethyl and thiomorpholinomethyl variants could serve as specialized standards for polar compounds.

Biological Activity

4-Chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to a range of potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClFN

- CAS Number : 898776-77-7

This structure includes a benzophenone core with a pyrrolidinomethyl group and halogen substitutions that may influence its biological activity.

The biological activity of 4-Chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It can bind to specific targets, thereby influencing biochemical pathways that are critical for various physiological functions. The precise mechanisms are still under investigation, but preliminary studies suggest interactions with:

- Enzymes : Potential inhibition of nitric oxide synthase (nNOS), which is relevant for neuroprotection and anti-inflammatory effects.

- Receptors : Possible modulation of neurotransmitter receptors, contributing to its effects in the central nervous system.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-Chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Showed effectiveness against various bacterial strains, including resistant strains.

- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer potential:

- Cell Line Studies : Demonstrated cytotoxic effects in several cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung cancer (A549).

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 15.1 |

| PC-3 | 28.7 |

| A549 | 21.5 |

These values indicate the concentration required to inhibit cell growth by 50%, suggesting promising efficacy.

Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of related compounds found that they could prevent neuronal damage in models of cerebral ischemia. The mechanism was linked to the inhibition of nNOS, reducing nitric oxide production and subsequent neuronal apoptosis.

Study 2: Antimicrobial Efficacy

In another investigation, a series of derivatives were tested against common pathogens. The results indicated that modifications to the benzophenone core enhanced activity against Gram-positive bacteria significantly.

Research Applications

The unique properties of 4-Chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone make it a valuable compound in several research domains:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting microbial infections and cancer.

- Pharmacology : Understanding its interaction with biological targets can help elucidate pathways involved in disease processes.

- Material Science : Potential applications in creating advanced materials due to its chemical stability and functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.